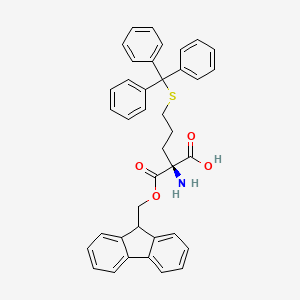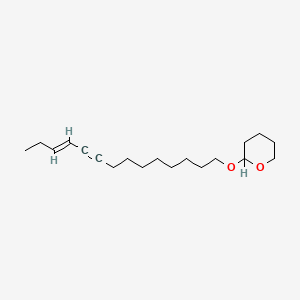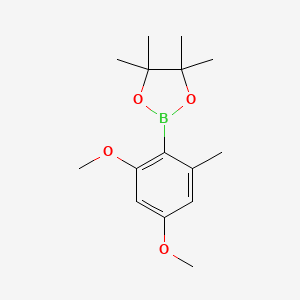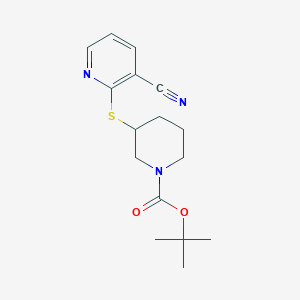
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tritylsulfanyl Group: The tritylsulfanyl group is introduced by reacting the protected amino acid with trityl chloride and a base like pyridine.
Coupling Reaction: The final step involves coupling the protected amino acid with the desired peptide chain using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and coupling reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Substitution: The tritylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling: The amino group can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Coupling: DCC and NHS are frequently used coupling reagents.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions result in the formation of peptides.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other biomolecules.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The primary mechanism of action of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The tritylsulfanyl group provides additional protection and can be selectively removed under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxybutanoic acid: Similar in structure but with a hydroxy group instead of a tritylsulfanyl group.
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-(quinolin-3-yl)propanoic acid: Contains a quinolinyl group instead of a tritylsulfanyl group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid lies in its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of the Fmoc and tritylsulfanyl groups allows for precise control over the synthesis process, making it a valuable tool in the field of peptide chemistry.
Propiedades
Fórmula molecular |
C39H35NO4S |
|---|---|
Peso molecular |
613.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-tritylsulfanylpentanoic acid |
InChI |
InChI=1S/C39H35NO4S/c40-38(36(41)42,37(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35H,14,25-27,40H2,(H,41,42)/t38-/m0/s1 |
Clave InChI |
WUCIYVMCMFJSLJ-LHEWISCISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC[C@](C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)



![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)

